4-Bromo-3-hydroxybenzamide
Overview
Description
4-Bromo-3-hydroxybenzamide is a chemical compound with the molecular formula C7H6BrNO2 . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of 4-Bromo-3-hydroxybenzamide is represented by the InChI code: 1S/C7H6BrNO2/c8-5-2-1-4(7(9)11)3-6(5)10/h1-3,10H,(H2,9,11) . The molecular weight is 216.03 .
Physical And Chemical Properties Analysis
4-Bromo-3-hydroxybenzamide is a solid at room temperature . It has a molecular weight of 216.03 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .
Scientific Research Applications
Biodegradation and Environmental Impact
Microbial Degradation : 4-Bromo-3-hydroxybenzamide, similar to its related compound bromoxynil, undergoes biodegradation. In studies, bacteria like Klebsiella pneumoniae and Pseudomonas putida have been observed to degrade bromoxynil, producing metabolites such as 3,5-dibromo-4-hydroxybenzamide and 3,5-dibromo-4-hydroxybenzoic acid (McBride et al., 1986) (Vokounová et al., 2008).
Soil and Water Treatment : The behavior of bromoxynil in water treatment plants shows that only a small percentage is degraded, and its hydrolysis products, including 4-hydroxybenzamide derivatives, are often identified. This implies a potential for 4-Bromo-3-hydroxybenzamide to be involved in environmental detoxification processes (Luther et al., 1985).
Chemical and Material Sciences
Spectroscopic and Structural Analysis : Detailed spectroscopic studies on 4-hydroxybenzamide, a structurally similar compound, offer insights into the molecular structures, vibrational spectra, and chemical reactivity of such compounds, which can be extrapolated to understand the properties of 4-Bromo-3-hydroxybenzamide (Ramesh et al., 2020).
Synthon Modularity in Cocrystals : Research involving 4-bromobenzamide in the design of cocrystals demonstrates the potential of 4-Bromo-3-hydroxybenzamide in crystal engineering and design, particularly in the formation of specific molecular structures and synthons (Tothadi et al., 2013).
Medical and Pharmacological Research
Antidiabetic Effect : A study on (E)-N-(4-(3-(5-bromo-4-hydroxy-2-methoxyphenyl)acryloyl) phenyl)-4-tert-butylbenzamide, a compound with structural similarities to 4-Bromo-3-hydroxybenzamide, showed potential antidiabetic effects through activation of PPARα/γ, suggesting possible therapeutic applications of related compounds (Jung et al., 2017).
Histamine Synthesis Inhibition : Research has shown that compounds structurally related to 4-Bromo-3-hydroxybenzamide can inhibit histamine synthesis in humans, indicating potential therapeutic applications in treating conditions related to histamine activity (Levine, 1966).
Safety and Hazards
4-Bromo-3-hydroxybenzamide is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Relevant Papers
The search results do not provide specific papers related to 4-Bromo-3-hydroxybenzamide .
Mechanism of Action
Target of Action
The primary targets of 4-Bromo-3-hydroxybenzamide are currently unknown. This compound is a derivative of benzamide, which is known to interact with various biological targets . .
Mode of Action
It is known that benzamide derivatives can act as inhibitors or activators of various enzymes
Biochemical Pathways
Given the compound’s structural similarity to other benzamides, it may influence pathways involving enzymes that interact with benzamides . .
Result of Action
As a benzamide derivative, it may exert effects similar to those of other benzamides, which can include enzyme inhibition or activation . .
properties
IUPAC Name |
4-bromo-3-hydroxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c8-5-2-1-4(7(9)11)3-6(5)10/h1-3,10H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUKCLJBAVMNZJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
916213-59-7 | |
Record name | 4-bromo-3-hydroxybenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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